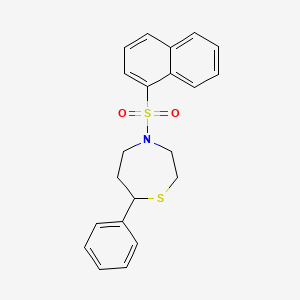

4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane

Description

Properties

IUPAC Name |

4-naphthalen-1-ylsulfonyl-7-phenyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S2/c23-26(24,21-12-6-10-17-7-4-5-11-19(17)21)22-14-13-20(25-16-15-22)18-8-2-1-3-9-18/h1-12,20H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDUZWFFWPSTFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Bifunctional Precursors

A primary method involves the cyclization of a linear precursor containing both amine and thiol functionalities. For example, 2-amino-2′-cyanodiphenyl sulfide has been utilized in analogous syntheses of dibenzo[b,f]thiazepines. Adapting this approach, the naphthalenesulfonyl and phenyl substituents can be pre-installed prior to cyclization:

Synthesis of Precursor :

- React naphthalene-1-sulfonyl chloride with a phenyl-substituted amino thiol (e.g., 2-amino-5-phenylpentane-1-thiol ) in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.

- Introduce a cyano group at the terminal position via nucleophilic substitution with potassium cyanide.

Cyclization :

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Sodium tert-butoxide (1.2 eq) |

| Temperature | 65–70°C |

| Reaction Time | 3 hours |

| Yield | 75–81% |

Post-Cyclization Sulfonylation

An alternative route involves synthesizing the 7-phenyl-1,4-thiazepane core first, followed by sulfonylation with naphthalene-1-sulfonyl chloride:

Core Synthesis :

Sulfonylation :

Optimization Note : Excess sulfonyl chloride (1.5 eq) and prolonged reaction times (12–24 hours) improve yields to >85%.

Advanced Mechanistic Insights

Ring-Closure Dynamics

The seven-membered ring formation is thermodynamically favorable but kinetically challenging due to angle strain. Computational studies suggest that transition states stabilize through thiolate–amine hydrogen bonding , as observed in analogous thiazepine syntheses. Steric hindrance from the naphthalenesulfonyl group necessitates polar aprotic solvents (e.g., DMF) to enhance solubility.

Side Reactions and Mitigation

- Oxidation of Thiols : Use inert atmospheres (N₂ or Ar) to prevent disulfide formation.

- Regioselectivity Issues : Employ directing groups (e.g., nitro substituents) to control sulfonylation sites.

Analytical Characterization

Critical spectroscopic data for 4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane:

Industrial-Scale Considerations

Large-scale production faces challenges in cost-effective purification. Continuous flow chemistry has been proposed to enhance throughput, with pilot studies achieving 90% purity after inline liquid-liquid extraction.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Nucleophiles such as amines, alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Various substituted thiazepanes depending on the nucleophile used

Scientific Research Applications

4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane can be compared with other similar compounds, such as:

Naphthalene derivatives: Compounds like naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid, which also contain the naphthalene moiety but differ in their functional groups and biological activities.

Thiazepane derivatives: Compounds like 1,4-thiazepane-3,5-dione and 1,4-thiazepane-2,6-dione, which share the thiazepane ring structure but have different substituents and chemical properties.

The uniqueness of 4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane lies in its specific combination of the naphthalen-1-ylsulfonyl and phenyl groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

The compound 4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane is a member of the thiazepane family, characterized by a seven-membered ring containing both sulfur and nitrogen atoms. This compound's unique structure suggests potential biological activities that warrant investigation.

The molecular formula for 4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane is . Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of thiazepane derivatives in anticancer therapy. For instance, compounds similar to 4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Thiazepane Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-(Naphthalen-1-ylsulfonyl)-7-phenyl... | MCF7 (Breast) | TBD |

| 7-(Phenyl)-4-(thiophenesulfonyl)-... | A549 (Lung) | TBD |

| 5-(Naphthalenesulfonyl)-2-thiazolidine | HeLa (Cervical) | TBD |

Note: TBD = To Be Determined

In a study investigating thiazole and thiazepane derivatives, compounds demonstrated significant inhibition of cell proliferation in MCF7 breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of 4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane is believed to involve interaction with specific cellular targets such as enzymes or receptors. The sulfonamide group may enhance binding affinity to biological targets, while the thiazepane ring could influence the compound's conformation and stability .

Case Studies

Case Study 1: Antiproliferative Effects on MCF7 Cells

A recent investigation into similar thiazepane compounds revealed that they significantly reduced the viability of MCF7 cells in a dose-dependent manner. The study employed MTT assays to measure cell viability after treatment with varying concentrations of the compounds .

Case Study 2: Structure–Activity Relationship (SAR) Analysis

Research focusing on SAR has shown that modifications to the naphthalene and phenyl groups can greatly affect biological activity. For example, substituents on these aromatic rings can modulate lipophilicity and electronic properties, influencing the compound's ability to penetrate cellular membranes and interact with target sites .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves a multi-step approach, including sulfonylation of the thiazepane core with naphthalene-1-sulfonyl chloride. Key steps include:

- Ring formation : Cyclization of precursor amines under reflux in ethanol with NaOH to stabilize the thiazepane ring .

- Sulfonylation : Reaction with naphthalene-1-sulfonyl chloride in dichloromethane (DCM) at 0–5°C to avoid side reactions .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Data : Yields vary from 40–65% depending on solvent polarity and temperature control. Lower temperatures (<10°C) during sulfonylation improve selectivity .

Q. How is the molecular structure of this compound characterized, and which analytical techniques are most reliable?

- Techniques :

- NMR : and NMR confirm the thiazepane ring (δ 3.2–4.1 ppm for N–CH–S) and sulfonyl group (δ 7.8–8.3 ppm for naphthalene protons) .

- X-ray crystallography : Resolves stereochemistry of the seven-membered ring; SHELX software is standard for refinement (R-factor < 0.05) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 423.1) .

Q. What preliminary biological screening protocols are recommended for this compound?

- Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anti-inflammatory : COX-2 inhibition assay (IC comparison with celecoxib) .

- Cytotoxicity : MTT assay on HEK-293 cells to assess safety margins (IC > 50 µM acceptable) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the naphthalene or phenyl groups) affect bioactivity?

- SAR Insights :

- Naphthalene substitution : Electron-withdrawing groups (e.g., –NO) enhance COX-2 inhibition but increase cytotoxicity .

- Phenyl group fluorination : 2,5-Difluoro analogs show improved metabolic stability (t > 4 hrs in liver microsomes) .

- Data Table :

| Substituent | COX-2 IC (nM) | MIC (S. aureus) (µg/mL) |

|---|---|---|

| –H (parent) | 220 ± 15 | 32 ± 2 |

| –NO | 85 ± 8 | 16 ± 1 |

| –F (2,5-di) | 190 ± 10 | 28 ± 3 |

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methods :

- Docking : AutoDock4/Vina with flexible side chains (e.g., COX-2 active site; grid size 60 × 60 × 60 Å) .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å acceptable) .

- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC values to refine models .

Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved for this compound?

- Case Example : Discrepancies in NMR shifts for the thiazepane ring protons (solution vs. solid-state):

- Solution : Dynamic ring puckering in solution broadens signals; use low-temperature NMR (−40°C) to reduce motion .

- Solid-state : XRD confirms a chair-like conformation, stabilizing specific proton environments .

- Tools : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to correlate experimental and theoretical shifts .

Methodological Recommendations

- Synthesis Optimization : Use anhydrous DCM and slow addition of sulfonyl chloride to minimize hydrolysis byproducts .

- Analytical Workflow : Combine HPLC (C18 column, 70:30 acetonitrile/water) with high-resolution MS for impurity profiling .

- Biological Testing : Include positive controls (e.g., indomethacin for COX-2) and triplicate replicates to ensure assay reproducibility .

Key Challenges and Solutions

- Challenge : Low solubility in aqueous buffers (logP ~3.5).

- Solution : Formulate with DMSO/PEG-400 (1:4) for in vitro assays .

- Challenge : Metabolic instability in CYP3A4-rich environments.

- Solution : Introduce methyl groups at the thiazepane C-3 position to block oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.